2H-1-Benzopyran-4-carboxaldehyde, 7-(acetyloxy)-2-oxo-
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Overview
Description
4-Formyl-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are benzopyrone derivatives, characterized by a benzene ring fused with a pyrone ring. This particular compound has a formyl group at the 4-position and an acetate group at the 7-position, making it a unique and valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-oxo-2H-chromen-7-yl acetate typically involves the acylation of 7-hydroxy-2H-chromen-2-one. One common method includes the reaction of 7-hydroxy-2H-chromen-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the acetate derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-2-oxo-2H-chromen-7-yl acetate.
Reduction: 4-Hydroxymethyl-2-oxo-2H-chromen-7-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-oxo-2H-chromen-7-yl acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Formyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s fluorescence properties also make it useful for tracking and imaging in cellular studies .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2H-chromen-2-one: A precursor in the synthesis of 4-Formyl-2-oxo-2H-chromen-7-yl acetate.
4-Methyl-2-oxo-2H-chromen-7-yl acetate: Similar structure but with a methyl group instead of a formyl group.
4-Chloro-2-oxo-2H-chromen-7-yl acetate: Contains a chloro group at the 4-position instead of a formyl group.
Uniqueness
4-Formyl-2-oxo-2H-chromen-7-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The formyl group allows for further chemical modifications, while the acetate group enhances its solubility and stability .
Properties
CAS No. |
88861-36-3 |
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Molecular Formula |
C12H8O5 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
(4-formyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C12H8O5/c1-7(14)16-9-2-3-10-8(6-13)4-12(15)17-11(10)5-9/h2-6H,1H3 |
InChI Key |
SXVYHPBYCWPTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C=O |
Origin of Product |
United States |
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